N-tert-butyl-4-iodobenzamide
Overview
Description
“N-tert-butyl-4-iodobenzamide” is a chemical compound with the CAS Number: 42498-36-2 . It has a molecular weight of 303.14 .
Molecular Structure Analysis
The molecular formula of “N-tert-butyl-4-iodobenzamide” is C11H14INO . The Inchi Code is 1S/C11H14INO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) .Scientific Research Applications
Directed Metalation and Synthesis
- N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, has been used in directed metalation synthesis processes. This method demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in producing complex organic compounds like lunularic acid (Reitz & Massey, 1990).
Synthesis of N-Heterocycles
- tert-Butyl hypoiodite (t-BuOI), a reagent similar to N-tert-butyl-4-iodobenzamide, was found effective in the cyclization of N-alkenylamides. This method led to the creation of various N-heterocycles under mild conditions (Minakata et al., 2006).
Surface Functionalization and Nanoparticle Application
- Cationic dendrons containing benzylic bromides reacted with 4-tert-butyl-pyridine to form cationic dendrons. These were used for zinc oxide surface functionalization, indicating potential applications in nanotechnology and dye-sensitized solar cells (Gnichwitz et al., 2010).
Antioxidant Activity
- N-substituted salicylic acid amides, which are structurally related to N-tert-butyl-4-iodobenzamide, were synthesized as potential antioxidants. Their hydrogen bond formation capability was studied, indicating their potential in pharmaceutical applications (Storozhok et al., 2013).
Polymerization Processes
- The compound has been utilized in anionic block copolymerizations, indicating its utility in polymer chemistry and materials science (Ishizone et al., 1993).
Coordination Chemistry
- N-tert-butyl-4-iodobenzamide analogs have been used to create new anionic cobalt complexes. This research contributes to the field of coordination chemistry and potential applications in catalysis (Jiménez et al., 2007).
Radical Chemistry and Cross-Coupling Reactions
- Polyfluorinated nitroxide radicals derived from N-tert-butyl-4-iodobenzamide have been used in cross-coupling reactions. This opens up avenues in organic synthesis and materials science (Politanskaya et al., 2020).
Aminocarbonylation Processes
- The compound has been employed in aminocarbonylation reactions, which are critical in organic synthesis and pharmaceutical manufacturing (Marosvölgyi-Haskó et al., 2016).
Dielectric Materials
- N-tert-butyl-4-iodobenzamide derivatives have been used in the synthesis of polyimides with low dielectric constants, indicating potential in electronics and materials science (Chern & Tsai, 2008).
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSGMTRWYLZLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346865 | |
Record name | N-tert-butyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42498-36-2 | |
Record name | N-tert-butyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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